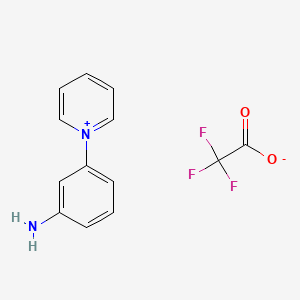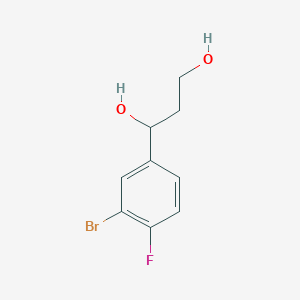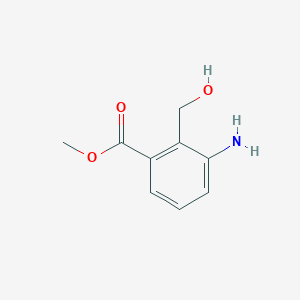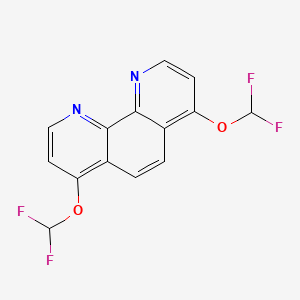
4,7-Bis(difluoromethoxy)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(difluoromethoxy)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines Phenanthrolines are heterocyclic compounds that contain a phenanthrene ring system fused with a nitrogen-containing pyridine ring This particular compound is characterized by the presence of two difluoromethoxy groups attached to the 4 and 7 positions of the phenanthroline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(difluoromethoxy)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,10-phenanthroline and difluoromethoxy reagents.
Reaction Conditions: The difluoromethoxy groups are introduced to the phenanthroline ring through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(difluoromethoxy)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Aplicaciones Científicas De Investigación
4,7-Bis(difluoromethoxy)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a DNA intercalator, which can be used in studies of DNA-protein interactions and as a tool in molecular biology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,7-Bis(difluoromethoxy)-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and leading to potential anticancer effects. Additionally, as a ligand, it can form stable complexes with metal ions, influencing their reactivity and electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: The parent compound without the difluoromethoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: Similar structure but with methoxy groups instead of difluoromethoxy groups.
4,7-Dichloro-1,10-phenanthroline: Similar structure but with chloro groups instead of difluoromethoxy groups.
Uniqueness
4,7-Bis(difluoromethoxy)-1,10-phenanthroline is unique due to the presence of the difluoromethoxy groups, which can significantly alter its electronic properties and reactivity compared to its analogs. These modifications can enhance its ability to form stable complexes with metal ions and improve its potential as a DNA intercalator.
Propiedades
Fórmula molecular |
C14H8F4N2O2 |
|---|---|
Peso molecular |
312.22 g/mol |
Nombre IUPAC |
4,7-bis(difluoromethoxy)-1,10-phenanthroline |
InChI |
InChI=1S/C14H8F4N2O2/c15-13(16)21-9-3-5-19-11-7(9)1-2-8-10(22-14(17)18)4-6-20-12(8)11/h1-6,13-14H |
Clave InChI |
KHPIVXLHNPTEFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OC(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


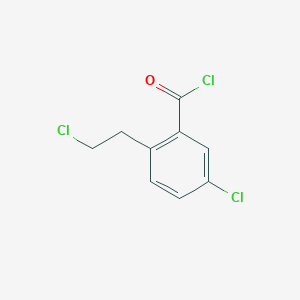
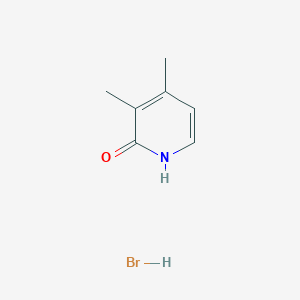


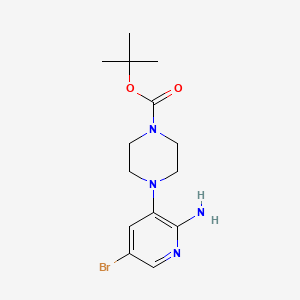
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
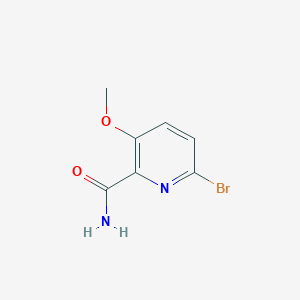
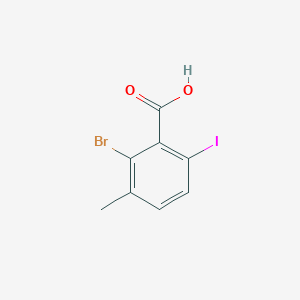
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)

